![molecular formula C22H23N5O B2459814 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1171618-83-9](/img/structure/B2459814.png)
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
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Overview
Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BIM-1 and has been found to have various biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial Activity
Imidazole, a structural component of this compound, is known for its broad range of chemical and biological properties. Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, antifungal, and antihelmintic activities .
Anti-inflammatory and Antipyretic Activity
Imidazole derivatives also exhibit anti-inflammatory and antipyretic activities .
Antioxidant Activity
Imidazole compounds have been reported to possess antioxidant properties .
Antitumor Activity
Compounds containing an imidazole ring have been studied for their potential antitumor effects .
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activity .
Antiviral Activity
Certain imidazole derivatives have been evaluated as HIV-1 inhibitors .
Antiprotozoal and Antibacterial Activity
Some imidazole derivatives, such as metronidazole and nitroso-imidazole, have been used as antiprotozoal and antibacterial agents .
Cytotoxic Activity
Compounds with similar structures have been synthesized and screened for their in vitro cytotoxic activity against various cell lines .
Mechanism of Action
Target of Action
It’s worth noting that compounds containingimidazole and indole moieties have been found to interact with a wide range of targets . For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
For instance, some imidazole derivatives have been found to show potent anti-tubercular activity . Similarly, certain indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Compounds containing imidazole and indole moieties are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s important to note that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that compounds containing an imidazole moiety may have good absorption and distribution properties.
Result of Action
Given the wide range of biological activities associated with imidazole and indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing imidazole and indole moieties .
properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(16-27-10-9-17-5-1-4-8-20(17)27)26-13-11-25(12-14-26)15-21-23-18-6-2-3-7-19(18)24-21/h1-10H,11-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFRXPZEQWSOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone |
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